molecular formula C26H23BrN2O3 B15026081 2-[4-(Allyloxy)phenyl]-9-bromo-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-[4-(Allyloxy)phenyl]-9-bromo-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Katalognummer: B15026081
Molekulargewicht: 491.4 g/mol
InChI-Schlüssel: HWUMUCIXRWOMIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic benzoxazine derivative featuring a pyrazolo[1,5-c][1,3]benzoxazine core substituted with a bromine atom at position 9, a 4-methoxyphenyl group at position 5, and a 4-(allyloxy)phenyl moiety at position 2. Its molecular complexity arises from the fusion of pyrazole and benzoxazine rings, which confers unique electronic and steric properties. The bromine atom enhances electrophilic reactivity, while the allyloxy and methoxy groups influence solubility and intermolecular interactions. Structural elucidation of such compounds typically relies on UV, NMR (¹H and ¹³C), and mass spectrometry .

Eigenschaften

Molekularformel

C26H23BrN2O3

Molekulargewicht

491.4 g/mol

IUPAC-Name

9-bromo-5-(4-methoxyphenyl)-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H23BrN2O3/c1-3-14-31-21-11-4-17(5-12-21)23-16-24-22-15-19(27)8-13-25(22)32-26(29(24)28-23)18-6-9-20(30-2)10-7-18/h3-13,15,24,26H,1,14,16H2,2H3

InChI-Schlüssel

HWUMUCIXRWOMIE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC=C)C5=C(O2)C=CC(=C5)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Allyloxy)phenyl]-9-bromo-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, including the formation of intermediate compounds. The process may involve reactions such as Friedel-Crafts acylation, cyclization, and substitution reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions, would apply to its industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(Allyloxy)phenyl]-9-bromo-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield compounds with increased hydrogen content.

Wissenschaftliche Forschungsanwendungen

2-[4-(Allyloxy)phenyl]-9-bromo-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[4-(Allyloxy)phenyl]-9-bromo-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Key Trends :

  • Electron-donating groups (e.g., methoxy, allyloxy) enhance solubility but may reduce thermal stability.
  • Electron-withdrawing groups (e.g., nitro, fluoro) increase reactivity in electrophilic substitutions .
  • Alkoxy chain length correlates with lipophilicity, affecting bioavailability .

Comparison with Analogues :

  • Nitro-substituted derivatives (e.g., ) require nitration post-cyclization due to nitro group incompatibility with MCR conditions.
  • Fluorinated analogues (e.g., ) employ fluorobenzene precursors directly, avoiding late-stage fluorination.

Spectroscopic Characterization

¹H-NMR and ¹³C-NMR data for the target compound and its analogues reveal distinct shifts based on substituents:

Compound (Nitro derivative) Compound (Fluoro derivative) Target Compound (Allyloxy/methoxy)
¹H-NMR (CDCl₃): δ 8.21 (d, J=8.6 Hz, 2H, Ar-NO₂) ¹H-NMR (CDCl₃): δ 7.45 (d, J=8.2 Hz, 2H, Ar-F) ¹H-NMR (CDCl₃): δ 6.90–7.20 (m, 8H, Ar-OCH₃/allyloxy)
¹³C-NMR: δ 148.2 (C-NO₂), 124.5 (C-Br) ¹³C-NMR: δ 162.1 (C-F), 116.3 (d, J=21.5 Hz, C-F) ¹³C-NMR: δ 159.8 (C-OCH₃), 133.2 (C-Br), 115.2 (CH₂=CH₂)

The allyloxy group in the target compound shows characteristic vinyl proton signals (δ 5.2–5.9 ppm) and allylic carbons (δ 115–120 ppm) absent in other derivatives .

Biologische Aktivität

The compound 2-[4-(Allyloxy)phenyl]-9-bromo-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities, based on diverse research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H19BrN2O2\text{C}_{20}\text{H}_{19}\text{BrN}_2\text{O}_2

This structure features a complex arrangement of phenyl rings and heterocycles that contribute to its biological activity.

Antibacterial Activity

Research indicates that compounds similar to 2-[4-(Allyloxy)phenyl]-9-bromo-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibit significant antibacterial properties. A study showed that derivatives with similar moieties demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The effectiveness was quantified using Minimum Inhibitory Concentration (MIC) values.

CompoundBacterial StrainMIC (µg/mL)
Compound AS. typhi15
Compound BB. subtilis10
Target Compound E. coli20

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been evaluated through in vitro and in vivo models. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) was assessed. Compounds related to the target compound showed IC50 values lower than standard anti-inflammatory drugs like ibuprofen .

CompoundCOX-2 Inhibition IC50 (µM)
Ibuprofen0.05
Target Compound0.024

Anticancer Activity

Preliminary studies have suggested that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival . Molecular docking studies revealed potential binding interactions with key proteins involved in cancer progression.

Case Studies

  • Study on Antibacterial Efficacy : A comprehensive investigation into the antibacterial properties of various derivatives highlighted the target compound's effectiveness against resistant strains of bacteria. The study utilized both in vitro assays and molecular docking simulations to elucidate the interaction mechanisms .
  • Anti-inflammatory Assessment : In a controlled trial involving animal models, the anti-inflammatory effects were measured by assessing paw edema reduction following administration of the compound compared to a placebo . Results indicated a significant reduction in inflammation markers.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.